1-(3-Fluoro-4-hydroxyphenyl)propan-1-one

Medicinal Chemistry Drug Design Physicochemical Profiling

1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS 586-16-3), also known as 3-fluoro-4-hydroxypropiophenone, is a fluorinated aromatic ketone with the molecular formula C9H9FO2 and a molecular weight of approximately 168.16 g/mol. This compound belongs to the alkyl-phenylketone class, featuring a propiophenone core substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the phenyl ring.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 586-16-3
Cat. No. B3054163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-hydroxyphenyl)propan-1-one
CAS586-16-3
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C=C1)O)F
InChIInChI=1S/C9H9FO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3
InChIKeyUGXSNVUGHQPWAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS 586-16-3): Basic Characteristics and Procurement-Relevant Properties


1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS 586-16-3), also known as 3-fluoro-4-hydroxypropiophenone, is a fluorinated aromatic ketone with the molecular formula C9H9FO2 and a molecular weight of approximately 168.16 g/mol . This compound belongs to the alkyl-phenylketone class, featuring a propiophenone core substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the phenyl ring [1]. Key physical properties include a melting point of 109–110°C , a density of 1.2 g/cm³ [2], a boiling point of 288.5°C at 760 mmHg [2], a flash point of 128.3°C [2], a calculated LogP value of 2.12 [2], and a topological polar surface area (PSA) of 37.3 Ų [2]. The compound is a solid at room temperature, and recommended long-term storage is in a cool, dry place . It is primarily used as a building block and synthetic intermediate in medicinal chemistry, pharmaceutical research, and material science applications [3].

Why 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Cannot Be Substituted with Non-Fluorinated or Methoxy Analogs


While 1-(3-fluoro-4-hydroxyphenyl)propan-1-one shares a core structure with other phenylpropanones, substitution with non-fluorinated analogs like 4-hydroxypropiophenone (CAS 70-70-2) or methoxy derivatives such as 3-fluoro-4-methoxypropiophenone (CAS 586-22-1) is not scientifically valid. The presence of the fluorine atom at the 3-position significantly alters key physicochemical properties, including lipophilicity (LogP), electronic effects, and metabolic stability [1]. These changes directly impact the compound's performance as a synthetic intermediate, particularly in applications requiring specific reactivity profiles or biological interactions. The dual functionality of the 4-hydroxyl and 3-fluoro groups provides a unique chemical handle that enables selective derivatization strategies, as evidenced by its use in the synthesis of selective estrogen receptor modulators (SERMs) and other bioactive molecules . Generic substitution would compromise the intended chemical pathway or biological outcome, making the specific compound a non-negotiable requirement in these contexts.

Quantitative Differentiation Evidence for 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Against Key Comparators


Lipophilicity Advantage of 3-Fluoro Substitution Over Non-Fluorinated Analog

The introduction of a fluorine atom at the 3-position of 1-(3-fluoro-4-hydroxyphenyl)propan-1-one increases its lipophilicity compared to the non-fluorinated analog 4-hydroxypropiophenone (CAS 70-70-2). This difference is quantified by the calculated LogP values: the target compound exhibits a LogP of 2.12, whereas 4-hydroxypropiophenone has a LogP of approximately 1.79 [1]. The 0.33 unit increase in LogP can significantly affect membrane permeability and metabolic stability in drug development contexts [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Increased Molecular Weight and PSA for Enhanced Binding Interactions

The target compound possesses a higher molecular weight (168.16 g/mol) and a larger polar surface area (PSA of 37.3 Ų) compared to the non-fluorinated analog 4-hydroxypropiophenone (150.17 g/mol, PSA = 20.2 Ų) [1]. This 17.99 g/mol increase in molecular weight and 17.1 Ų increase in PSA are attributed to the fluorine substitution and can influence target binding kinetics and specificity [2].

Medicinal Chemistry Molecular Recognition Pharmacophore Modeling

Thermal Stability and Melting Point Differentiation

1-(3-Fluoro-4-hydroxyphenyl)propan-1-one exhibits a significantly higher melting point (109–110°C) compared to its methoxy analog 3-fluoro-4-methoxypropiophenone (CAS 586-22-1), which melts at 83–85°C . The 26°C increase in melting point indicates stronger intermolecular forces, likely due to hydrogen bonding facilitated by the free hydroxyl group, which is absent in the methoxy derivative [1].

Material Science Process Chemistry Solid-State Properties

Hydrogen Bonding Capacity Advantage Over Methoxy Derivative

The target compound contains a free hydroxyl group, providing one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA), whereas the methoxy analog 3-fluoro-4-methoxypropiophenone lacks hydrogen bond donors (HBD=0) [1][2]. The presence of a hydrogen bond donor enables specific directional interactions with biological targets, which can be crucial for binding affinity and selectivity [3].

Medicinal Chemistry Molecular Interactions Drug-Receptor Binding

Patent-Corroborated Utility in SERM Development

Patents specifically cite the use of 3-fluoro-4-hydroxypropiophenone (CAS 586-16-3) as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs), whereas the non-fluorinated analog 4-hydroxypropiophenone is not mentioned in these contexts . This patent evidence demonstrates a validated, application-specific advantage of the fluorinated derivative in drug discovery programs.

Medicinal Chemistry Estrogen Receptor Modulators Pharmaceutical Patents

Vendor Purity and Batch Consistency Specifications

Reputable vendors supply 1-(3-fluoro-4-hydroxyphenyl)propan-1-one with specified purities of 97-98% (e.g., Fluorochem 98%, Leyan 98%, CymitQuimica 97%), while the comparator 3-fluoro-4-methoxypropiophenone is often offered at 95% purity . The higher specified purity ensures more reliable and reproducible synthetic outcomes, reducing the need for additional purification steps.

Chemical Sourcing Quality Control Reproducible Research

Optimal Application Scenarios for 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Based on Validated Evidence


Synthesis of Fluorinated Bioactive Molecules and SERM Intermediates

This compound is ideally suited for medicinal chemistry programs aimed at developing selective estrogen receptor modulators (SERMs) or other fluorinated bioactive molecules, as supported by its explicit mention in relevant patents . The 3-fluoro substitution enhances lipophilicity and metabolic stability, while the 4-hydroxyl group provides a versatile synthetic handle, making it a strategic building block for optimizing drug-like properties [1].

Material Science and OLED Precursor Development

Emerging applications in OLED materials and liquid crystal formulations leverage the unique electronic properties conferred by the fluorine atom and the rigid aromatic ketone structure [2]. The compound's higher melting point (109–110°C) and thermal stability compared to methoxy analogs make it suitable for processes requiring elevated temperatures or robust solid-state properties .

Precision Organic Synthesis Requiring Hydrogen Bond Donors

When synthetic pathways demand a hydrogen bond donor for regioselective derivatization or for probing structure-activity relationships (SAR) in biological systems, this compound is the preferred choice over methoxy-protected analogs (which lack a hydrogen bond donor). The free 4-hydroxyl group enables selective O-alkylation, acylation, or other transformations critical for generating diverse chemical libraries [3].

Quality-Sensitive Research Requiring High-Purity Building Blocks

For research groups and industrial labs where high purity (≥97%) is non-negotiable for reproducible results, sourcing 1-(3-fluoro-4-hydroxyphenyl)propan-1-one from vendors like Fluorochem (98% purity) or Leyan (98% purity) provides a reliable supply chain . The compound's consistent purity profile minimizes side reactions and simplifies purification workflows, directly translating to time and cost savings in synthetic projects.

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